REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=1.[Cl:13][C:14]1[N:19]=[CH:18][CH:17]=[CH:16][N:15]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[OH-].[Na+]>CCOCC.C1COCC1.O.CCCCCC>[Cl:13][C:14]1[N:19]=[C:18]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)[CH:17]=[CH:16][N:15]=1 |f:4.5|
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
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Name
|
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=N1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
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ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-75 °C
|
Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at −75° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was then added in portions over 8 min
|
Duration
|
8 min
|
Type
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STIRRING
|
Details
|
The resulting suspension was stirred for 30 min at −30° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred at RT for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
followed by 0° C.
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at 0° C. for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
chromatographed through a Redi-Sep® pre-packed silica gel column (120 g)
|
Type
|
WASH
|
Details
|
eluting with a gradient of 20% to 65% EtOAc in hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)C=1C=NC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |